molecular formula C18H22N4O5 B11808448 Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate

Cat. No.: B11808448
M. Wt: 374.4 g/mol
InChI Key: PBKKQLRNPXNPMK-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy, methoxy, and carboxylate groups, along with a benzylureido moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the hydroxy, methoxy, and carboxylate groups. The benzylureido moiety is then attached through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzylureido moiety may interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(3-phenylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate
  • Methyl 2-(2-(3-benzylamino)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate

Uniqueness

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is unique due to the presence of the benzylureido moiety, which can impart specific biological activities and chemical reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from similar compounds.

Biological Activity

Methyl 2-(2-(3-benzylureido)propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate is a complex organic compound with potential biological activities. This article delves into its synthesis, biological activity, and the implications of its pharmacological properties based on diverse research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with benzylureido groups. The synthetic route typically includes:

  • Formation of the Ureido Group : The initial step involves the reaction of an appropriate isocyanate with an amine to form the ureido structure.
  • Pyrimidine Modification : Subsequent reactions modify the pyrimidine ring to introduce hydroxyl and methoxy groups, enhancing its biological activity.
  • Esterification : Finally, the carboxylic acid group is converted to a methyl ester to improve solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against liver carcinoma cell lines (HepG2). Studies have shown that compounds with similar structures can lead to:

  • Cytotoxic Effects : The compound demonstrates potent cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin.
  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation.

Antibacterial Activity

In vitro studies have also assessed the antibacterial potential of this compound against various pathogens, including E. coli and Staphylococcus aureus. Findings suggest:

  • Selective Activity : The compound shows effective antibacterial activity against E. coli, while its efficacy against Staphylococcus aureus remains limited.
  • Binding Affinity : Molecular docking studies reveal strong binding affinities towards bacterial enzymes, indicating a mechanism for its antibacterial action.

Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AnticancerHepG26.525
AntibacterialE. coliEffective
AntibacterialStaphylococcus aureusLimited

Case Studies and Research Findings

  • Case Study on HepG2 Cell Lines : A study demonstrated that derivatives of similar pyrimidine compounds exhibited significant cytotoxicity against HepG2 cells, suggesting that structural modifications can enhance anticancer properties.
  • Molecular Docking Studies : Research utilizing molecular docking techniques has confirmed that the compound binds effectively to target receptors involved in bacterial metabolism, supporting its potential as an antibacterial agent.
  • Comparative Analysis : Compounds structurally related to this compound have been compared for their biological activities, revealing variations in potency based on minor structural changes.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[2-(benzylcarbamoylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C18H22N4O5/c1-18(2,22-17(25)19-10-11-8-6-5-7-9-11)16-20-12(15(24)27-4)13(23)14(21-16)26-3/h5-9,23H,10H2,1-4H3,(H2,19,22,25)

InChI Key

PBKKQLRNPXNPMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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